Clemizole hydrochloride

概要

説明

クレミゾール塩酸塩は、第一世代の抗ヒスタミン薬であるクレミゾールの塩酸塩です。 経口で生物学的に利用可能なヒスタミン H1 受容体拮抗薬であり、抗腫瘍作用と抗アレルギー作用の可能性があります 。 クレミゾール塩酸塩は、H1 受容体に結合してブロックし、ヒスタミンと H1 受容体の相互作用を阻害することで、H1 媒介シグナル伝達を阻害することで知られています .

製法

合成経路と反応条件

クレミゾール塩酸塩の合成は、いくつかの段階を伴います。 クレミゾールを含む多くのベンゾイミダゾールの標準的な出発物質は、フェニレンジアミンまたはその誘導体です 。合成経路を以下に要約します。

クロロ酢酸との反応: クロロメチルアミドの初期形成は、フェニレンジアミンとクロロ酢酸を反応させることによって達成されます。

イミド形成: 残りの遊離アミノ基はイミド形成を受け、環を閉じて 2-クロロメチルベンゾイミダゾールを与えます。

ハロゲンの置換: ハロゲンはピロリジンで置換されてアルキル化生成物を与えます。

工業的生産方法

クレミゾール塩酸塩の工業的生産方法は、同様の合成経路を伴いますが、大規模生産に合わせて最適化されています。 このプロセスには、クレミゾール塩酸塩、防腐剤、賦形剤を溶媒または可溶化溶液に溶解し、その後グリセロールを加えて pH を 4〜5 に調整することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of clemizole hydrochloride involves several steps. The standard starting material for many benzimidazoles, including clemizole, consists of phenylenediamine or its derivatives . The synthetic route can be summarized as follows:

Reaction with Chloroacetic Acid: The initial formation of the chloromethyl amide is achieved by reacting phenylenediamine with chloroacetic acid.

Imide Formation: The remaining free amino group undergoes imide formation, closing the ring to afford 2-chloromethyl benzimidazole.

Displacement of Halogen: The halogen is displaced with pyrrolidine to afford the alkylation product.

Formation of Clemizole: The proton on the fused imidazole nitrogen is removed by reaction with sodium hydride.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes dissolving this compound, preservatives, and excipients in a solvent or solubilizer solution, followed by the addition of glycerol and pH adjustment to 4-5 .

化学反応の分析

反応の種類

クレミゾール塩酸塩は、次のようなさまざまな化学反応を起こします。

置換反応: ピロリジンによるハロゲンの置換は、その合成における重要な置換反応です.

アルキル化反応: ベンゾイミダゾール環のアルキル化も重要な反応です.

一般的な試薬と条件

クロロ酢酸: クロロメチルアミドの初期形成に使用されます.

ピロリジン: ハロゲンの置換に使用されます.

水素化ナトリウム: 融合イミダゾール窒素上のプロトンを除去するために使用されます.

α,4-ジクロロトルエン: 最終段階でクレミゾールを形成するために使用されます.

生成される主要な生成物

これらの反応から生成される主要な生成物はクレミゾールであり、その後医薬品の使用のためにクレミゾール塩酸塩に変換されます .

科学研究への応用

クレミゾール塩酸塩は、幅広い科学研究への応用があります。

科学的研究の応用

Clemizole hydrochloride is a histamine H1 receptor antagonist with a range of applications, including potential therapeutic effects in hepatitis C infection, nephrotoxicity, and neurological disorders . It also functions as an inhibitor of TRPC5 ion channels and is under investigation for anti-tumor and anti-allergic activities .

Scientific Research Applications

Hepatitis C Treatment: this compound has a potential therapeutic effect on hepatitis C infection . It inhibits NS4B's RNA binding and HCV replication . Its antiviral effect is synergistic with HCV protease inhibitors such as SCH503034 and VX950, without causing toxicity . Combining clemizole with SCH503034 reduces the frequency of resistant mutants compared to using either drug alone, and no cross-resistance to clemizole of SCH503034-resistant mutants has been observed .

TRPC5 Channel Inhibition: this compound is a potent inhibitor of TRPC5 channels . It has been tested in animal models of Cis-induced nephrotoxicity, where it attenuated histopathological alterations and decreased levels of urine urea nitrogen, creatinine, and urine neutrophil gelatinase-associated lipocalin .

Cardiac Effects: Clemizole blocks cardiac potassium currents, specifically hERG channels, and moderately inhibits cardiac IKs, delaying cardiac repolarization and prolonging the QT interval . It acts as a pore blocker of hERG channels, with specific mutations (S631A, S636A, Y652A, and F656V) reducing its inhibitory effect . Caution is advised when using clemizole due to these cardiac effects .

Neurological Disorders: this compound is being assessed as adjunctive therapy for Dravet syndrome and Lennox-Gastaut syndrome . A study evaluating its efficacy in Dravet syndrome showed it was well-tolerated by both male and female participants . A phase II multicenter, randomized, double-blind, placebo-controlled study is assessing its efficacy as adjunctive therapy in patients with Dravet syndrome with documented genetic mutations of the SCN1A gene . Additionally, this compound is under investigation as adjunctive therapy in children with Lennox-Gastaut syndrome to evaluate its efficacy in reducing the frequency of seizures .

Anti-tumor and Anti-allergic Activities: this compound is an orally bioavailable histamine H1 antagonist with potential anti-tumor and anti-allergic activities . It binds to and blocks the H1 receptor, preventing the interaction between histamine and the H1 receptor and inhibiting H1-mediated signaling . This may inhibit or prevent the symptoms caused by histamine activity and rescue or prevent allergic reactions. Clemizole inhibits the proliferation of certain tumor cell types, though the exact mechanism of its antineoplastic effect is not yet fully understood .

Data Table

Case Studies

- Cisplatin-Induced Nephrotoxicity: In an animal model, this compound was tested for its ability to prevent cisplatin-induced nephrotoxicity in Spraque–Dawley rats. The rats were divided into groups receiving cisplatin (Cis) alone or in combination with different doses of clemizole (1 mg/kg, 5 mg/kg, and 10 mg/kg). The study found that clemizole, at doses of 1 and 5 mg/kg, attenuated histopathological alterations induced by Cis, including tubular degeneration, congestion, hemorrhage, hyaline casts, glomerular collapse, and apoptotic cell death .

- Hepatitis C Treatment: Clemizole's antiviral effect was studied in combination with the HCV protease inhibitor SCH503034. The results showed that the combination had antiviral effects that were significantly more potent than the theoretical additive effects, supporting that this combination was indeed synergistic. The calculated synergy and log volume were 210μM .

- Dravet Syndrome: this compound is being assessed as adjunctive therapy for Dravet syndrome. A study evaluating its efficacy showed it was well-tolerated by both male and female participants .

作用機序

類似化合物との比較

クレミゾール塩酸塩は、H1 ヒスタミン受容体拮抗薬と 5HT2 受容体アゴニストの二重の役割を担う点でユニークです。類似の化合物には、以下のようなものがあります。

フェンフルラミン: 5-HT2B 受容体を調節し、発作の治療に使用されます.

クロルミダゾール: 抗ヒスタミン作用を持つ別のベンゾイミダゾール誘導体.

クレミゾール塩酸塩は、抗ヒスタミン作用と抗けいれん作用を特異的に組み合わせているため、アレルギー治療とてんかん治療の両方において貴重な化合物です。

生物活性

Clemizole hydrochloride, a first-generation antihistamine, has garnered attention for its diverse biological activities, particularly as an inhibitor of transient receptor potential cation 5 (TRPC5) channels and as a histamine H1 receptor antagonist. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

1. TRPC5 Channel Inhibition

this compound is recognized as a potent inhibitor of TRPC5 channels, with an IC50 value ranging from 1.0 to 1.3 µM. This inhibition is crucial as TRPC5 channels are implicated in various physiological processes, including calcium homeostasis in neurons. Clemizole effectively blocks TRPC5 currents and Ca entry in low micromolar concentrations, demonstrating a sixfold selectivity for TRPC5 over other TRP channels such as TRPC4 and TRPC3 .

2. Histamine H1 Receptor Antagonism

As a histamine H1 receptor antagonist, clemizole exhibits anti-allergic properties. Its mechanism involves blocking the action of histamine, thereby alleviating symptoms associated with allergic reactions .

3. Anticonvulsant Effects

Clemizole has shown promise in reducing seizure frequency in models of epilepsy, particularly in Dravet syndrome. The anticonvulsant effect is believed to result from modulation of serotoninergic transmission in the brain, similar to the effects of fenfluramine .

Cardiac Effects

Clemizole's interaction with cardiac ion channels has been studied extensively. It was found to decrease the hERG channel current (IC50: 0.07 µM), which is significant for cardiac repolarization. This blockade can prolong the QT interval on the ECG, necessitating caution when used therapeutically .

Case Studies

A notable study involved assessing clemizole's efficacy in children with Dravet syndrome. The results indicated that clemizole could serve as an adjunctive therapy, significantly reducing seizure frequency compared to placebo .

Data Tables

Clinical Trials and Safety

This compound has undergone various clinical trials to evaluate its pharmacokinetics and safety profile. A Phase I study demonstrated that clemizole was well-tolerated among participants at doses up to 80 mg . Ongoing Phase II trials aim to further assess its efficacy in pediatric patients with genetic mutations associated with epilepsy .

特性

IUPAC Name |

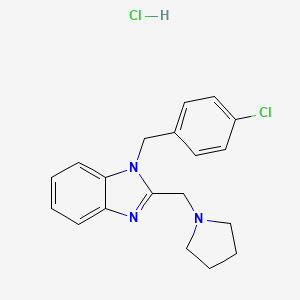

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFMJYXRIMLMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045136 | |

| Record name | Clemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID7968511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1163-36-6 | |

| Record name | Clemizole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemizole hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clemizole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clemizole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85W6I13D8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。